(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a dichlorophenyl group, a pyridin-4-yloxy group, and a pyrrolidin-1-yl group
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole scaffolds and pyrrolidine rings have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Similar compounds with indole and pyrrolidine structures have been shown to interact with their targets leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in similar compounds has been associated with efficient exploration of the pharmacophore space due to sp3-hybridization, which could potentially impact the bioavailability of this compound .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Attachment of the Pyridin-4-yloxy Group: This step involves the reaction of pyridine derivatives with the pyrrolidine ring, often using nucleophilic substitution reactions.
Introduction of the Dichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dichlorophenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
- (2,5-Dichlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
Uniqueness
(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the pyridin-4-yloxy group, which can significantly influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-11-1-2-15(18)14(9-11)16(21)20-8-5-13(10-20)22-12-3-6-19-7-4-12/h1-4,6-7,9,13H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTMENPKZCSCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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